molecular formula C8H16ClNO3 B068524 SCH-50911 free base CAS No. 160415-07-6

SCH-50911 free base

Cat. No. B068524
M. Wt: 209.67 g/mol
InChI Key: SEYCKMQSPUVYEF-LURJTMIESA-N
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Description

SCH-50911 free base is a compound of interest in various fields of chemistry and pharmacology. It's a specific GABA(B) receptor antagonist, showcasing its importance in neuropharmacology studies. Its synthesis and properties are vital for understanding its interactions and potential applications.

Synthesis Analysis

Synthesis of SCH-50911 and related Schiff bases involves reactions between amines and aldehydes. For example, the synthesis of Schiff bases from biopolymers like chitosan and aldehydes has been studied, demonstrating a method that could be adapted for synthesizing SCH-50911 free base. Schiff bases have also been synthesized through reactions with closo-dodecaborate anions, showcasing the versatility of methods available for creating such compounds (E. L. de Araújo et al., 2017) (I. Sivaev et al., 1999).

Molecular Structure Analysis

The molecular structure of Schiff bases and related compounds like SCH-50911 is characterized by the presence of an imine group (-C=N-). X-ray diffraction, NMR, and FTIR are common techniques used for structural analysis. These methods have been applied to various Schiff bases, elucidating their complex structures and bonding characteristics (May J. Kareem et al., 2021).

Chemical Reactions and Properties

Schiff bases, including those similar to SCH-50911, participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. Their reactivity with metal ions to form complexes is of particular interest, offering insights into their chemical properties and potential as ligands in coordination chemistry (Arun Kumar et al., 2008).

Physical Properties Analysis

The physical properties of Schiff bases and their derivatives, such as solubility, crystallinity, and thermal stability, have been extensively studied. These properties are crucial for understanding the behavior of these compounds under various conditions and their suitability for different applications (H. Kargar et al., 2021).

Scientific Research Applications

  • Neuroscience : SCH-50911 is a selective, competitive, and orally active GABA B antagonist. It has been used in neuroscience research to study the role of GABA B receptors in various neurological processes. For example, it has been used in experiments involving parvalbumin-expressing interneurons within feedforward microcircuits in the Nucleus Accumbens Core of male mice .

  • Pharmacology : SCH-50911 has been used in pharmacology research, particularly in studies related to GABA B receptor antagonism. It has been found to quickly and effectively reverse the symptoms of GHB overdose in mice . In one experiment, mice were given a lethal dose of GHB followed by varying doses of SCH-50911 .

  • Biochemistry : SCH-50911 has been used in biochemistry research due to its selective, orally-active, and competitive nature as a GABA B receptor antagonist. It binds to the GABA B receptor with an IC50 of 1.1 μM and antagonizes GABA B autoreceptors, increasing the electrically-stimulated 3H overflow with an IC50 of 3 μM .

  • Molecular Biology : In molecular biology, SCH-50911 has been used to study the role of GABA B receptors at a molecular level. Its ability to bind to the GABA B receptor with an IC50 of 1.1 μM makes it a useful tool for studying the function and regulation of these receptors .

  • Medicinal Chemistry : SCH-50911 has been used in medicinal chemistry research due to its potential therapeutic applications. It has been found to quickly and effectively reverse the symptoms of GHB overdose in mice, making it a promising candidate as a GHB antidote for human use .

  • Drug Discovery : SCH-50911 has been used in drug discovery research. Its main applications are in pharmacology research, but it has been found to quickly and effectively reverse the symptoms of GHB overdose in mice .

  • Anticonvulsant : SCH-50911 also acts as an anticonvulsant under normal conditions . This means it can be used to prevent or reduce the severity of epileptic fits or seizures. This is likely due to its ability to antagonize GABA B receptors, which play a key role in regulating neuronal excitability.

  • Withdrawal Syndrome Treatment : SCH-50911 has been found to induce acute withdrawal syndrome in GHB-dependent rats . This is similar to the delirium tremens seen in human alcohol withdrawal, and can precipitate convulsions in GHB-dependent animals . This suggests that SCH-50911 could potentially be used in the treatment of withdrawal symptoms in humans.

  • Neuronal Signaling : SCH-50911 has been used in research related to neuronal signaling . It is a selective, orally-active, and competitive γ-Aminobutyric acid B GABA (B) receptor antagonist, and binds to GABA (B) receptor with an IC50 of 1.1 μM . This makes it a useful tool for studying the function and regulation of these receptors in the context of neuronal signaling.

  • Membrane Transporter/Ion Channel Research : SCH-50911 has been used in research related to membrane transporters and ion channels . Given its ability to bind to GABA (B) receptors, it can be used to study the role of these receptors in regulating ion channel activity and membrane transport.

  • GABA Receptor Research : SCH-50911 is a selective, competitive, and orally active GABA B antagonist . It displays an IC50 of 1.1 μM at GABA B, approximately 60 times that of CGP 35348 . This makes it a useful tool for studying the function and regulation of GABA B receptors.

  • Molecular Weight Determination : SCH-50911 has been used in research related to determining molecular weights . Its known molecular weight of 173.21 g/mol can be used as a reference in experiments involving mass spectrometry or other techniques for determining molecular weights.

  • Antidotes : SCH-50911 has been found to quickly and effectively reverse the symptoms of GHB overdose in mice . This suggests that it could potentially be used as an antidote for GHB overdose in humans.

  • Carboxylic Acids Research : SCH-50911 is a carboxylic acid derivative . It can be used in research related to carboxylic acids, their properties, and their reactions.

  • GABAB Receptor Antagonists Research : SCH-50911 is a selective GABAB antagonist . It can be used in research related to GABAB receptor antagonists, their properties, and their effects on various biological processes.

  • Morpholines Research : SCH-50911 is a morpholine derivative . It can be used in research related to morpholines, their properties, and their reactions.

properties

IUPAC Name

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYCKMQSPUVYEF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CO[C@H](CN1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336120
Record name (2S)-5,5-Dimethyl-2-morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SCH-50911 free base

CAS RN

733717-87-8, 160415-07-6
Record name (2S)-5,5-Dimethyl-2-morpholineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733717-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SCH-50911 free base
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-5,5-Dimethyl-2-morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160415-07-6
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Record name SCH-50911 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13OB0KEU61
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DA HOSFORD, Y WANG, CCHE LIU, OC SNEAD III - THE JOURNAL OF …, 1995
Number of citations: 0

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